(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione
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Overview
Description
(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione is a synthetic organic compound that belongs to the thiazolane family It is characterized by the presence of a bromophenyl group, a dimethylamino methylene group, and a thiazolane ring with a trione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione typically involves the following steps:
Formation of the Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.
Addition of the Dimethylamino Methylene Group: The dimethylamino methylene group can be added through a condensation reaction involving dimethylamine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolane derivatives.
Scientific Research Applications
(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the dimethylamino methylene group can form hydrogen bonds with polar residues. The thiazolane ring can interact with metal ions or other cofactors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-dione
- 3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-sulfone
- 3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-sulfoxide
Uniqueness
(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-1lambda6,3-thiazolidine-1,1,4-trione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the dimethylamino methylene group provides additional sites for hydrogen bonding and electronic interactions.
Properties
IUPAC Name |
(5E)-3-(4-bromophenyl)-5-(dimethylaminomethylidene)-1,1-dioxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-14(2)7-11-12(16)15(8-19(11,17)18)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSLZLKIARJTNZ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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